molecular formula C15H19N3OS2 B2651157 (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1428349-88-5

(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2651157
CAS No.: 1428349-88-5
M. Wt: 321.46
InChI Key: FOCRUJOKGYILDA-UHFFFAOYSA-N
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Description

The compound (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazole ring attached to a piperidine ring through a thiomethyl group, and a thiophene ring attached through a methanone group. The imidazole ring is a five-membered ring with two nitrogen atoms .

Scientific Research Applications

Synthesis and Structural Analysis

A diverse range of compounds incorporating thiophene and imidazole moieties have been synthesized, exhibiting potential for varied applications due to their structural uniqueness. For instance, the synthesis of new thieno[2,3-b]-thiophene derivatives through a facile and convenient method suggests a broad scope for chemical innovation and exploration in material science and pharmaceuticals (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010). Similarly, the creation of novel heterocycles, such as (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, highlights the compound's versatility and potential as a scaffold for antiproliferative agents, further characterized by structural and Hirshfeld surface analysis (Prasad et al., 2018).

Pharmacological Potential

Research into the modification of imidazole-containing compounds reveals the potential for creating potent histamine H(3)-receptor antagonists by replacing the imidazole moiety with a piperidine unit, as evidenced in compounds designed for therapeutic applications (Meier et al., 2001). This approach underlines the significance of structural manipulation in enhancing drug efficacy and specificity.

Molecular Interaction Studies

Molecular interaction studies, including docking and density functional theory (DFT) analyses, have been conducted to understand the binding and interaction mechanisms of synthesized compounds with biological targets. Such studies provide insights into the compounds' antibacterial activities, showcasing their potential in addressing microbial resistance (Shahana & Yardily, 2020).

Electrochemical and Electrochromic Properties

Investigations into the electrochemical and electrochromic properties of novel polymers containing carbazole and phenyl-methanone units reveal potential applications in electronic devices, indicating the versatility of the (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone backbone in material sciences (Hu et al., 2013).

Antitubercular and Antifungal Activity

Synthesis and evaluation of derivatives have demonstrated significant antitubercular and antifungal activities, underscoring the potential for developing new therapeutic agents based on the core structure of this compound (Syed, Ramappa, & Alegaon, 2013).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the wide range of activities associated with imidazole derivatives, this compound could have potential applications in various fields .

Properties

IUPAC Name

[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c1-17-9-6-16-15(17)21-11-12-4-7-18(8-5-12)14(19)13-3-2-10-20-13/h2-3,6,9-10,12H,4-5,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCRUJOKGYILDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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